(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid
CAS No.: 917098-99-8
Cat. No.: VC2690275
Molecular Formula: C23H23NO4
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917098-99-8 |
|---|---|
| Molecular Formula | C23H23NO4 |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | (1R,2R,3S,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C23H23NO4/c25-22(26)20-13-9-10-14(11-13)21(20)24-23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-21H,9-12H2,(H,24,27)(H,25,26)/t13-,14+,20-,21+/m1/s1 |
| Standard InChI Key | RAQPAPMBITVVOX-LXPSQPKGSA-N |
| Isomeric SMILES | C1C[C@H]2C[C@@H]1[C@H]([C@H]2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
| SMILES | C1CC2CC1C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
| Canonical SMILES | C1CC2CC1C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Introduction
Chemical Properties and Structure
(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid belongs to the category of amino acids and derivatives, characterized by its bicyclic structure combined with the Fmoc protecting group. The Fmoc group is commonly employed for protecting amino groups during peptide synthesis, providing stability during reactions while being selectively removable under mild conditions.
The compound has a defined stereochemistry as indicated by its name: (1R,2R,3S,4S), which specifies the absolute configuration at each of the four stereogenic centers. This precise stereochemical arrangement is critical for its biological activity and applications in medicinal chemistry.
Physical and Chemical Characteristics
The following table summarizes the key physical and chemical properties of the compound:
| Property | Value |
|---|---|
| CAS Number | 917098-99-8 |
| Molecular Formula | C23H23NO4 |
| Molecular Weight | 377.4 g/mol |
| Appearance | White powder (typically) |
| Solubility | Limited in water, soluble in organic solvents |
| Melting Point | Not specified in available data |
| Optical Rotation | Specific to its stereochemistry |
This compound features a bicyclo[2.2.1]heptane scaffold with a carboxylic acid group at position 2 and an Fmoc-protected amino group at position 3, creating a rigid three-dimensional structure with well-defined spatial orientation.
Synthesis Methods
The synthesis of (1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple chemical transformations to establish the correct stereochemistry at all four stereogenic centers. The synthetic pathway generally begins with appropriate bicyclic precursors, followed by stereoselective functionalization reactions.
Key Synthetic Steps
The synthesis typically involves:
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Preparation of the bicyclo[2.2.1]heptane core structure
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Stereoselective introduction of the amino and carboxylic acid functionalities
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Protection of the amino group with the Fmoc (9-fluorenylmethoxycarbonyl) protecting group
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Purification and isolation of the final compound
Various coupling agents are employed to facilitate the formation of amide bonds between the protected amino acid and other building blocks, whether in solid-phase or solution-phase synthesis methodologies.
Applications in Research and Medicine
(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid has several important applications across multiple scientific disciplines, primarily due to its unique structural features and chemical properties.
Peptide Synthesis
The compound serves as a valuable building block in peptide synthesis, particularly in solid-phase methodologies. Its incorporation into peptide chains can introduce conformational constraints, potentially enhancing:
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Metabolic stability of the resulting peptides
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Specificity for target receptors
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Pharmacokinetic properties
The Fmoc protection strategy is highly compatible with modern peptide synthesis techniques, allowing for selective deprotection under mild basic conditions without affecting other functional groups in complex molecules.
Drug Development
The unique three-dimensional conformation of this compound makes it an excellent scaffold for medicinal chemistry applications. Its integration into drug candidates can:
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Enhance binding affinity to target proteins
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Improve selectivity profiles
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Confer favorable pharmacokinetic properties
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Provide metabolic stability
The compound is particularly valuable in the development of therapeutics targeting specific pathways in diseases such as cancer and metabolic disorders, where conformationally restricted amino acids can provide advantages over their more flexible counterparts.
Bioconjugation Applications
In the field of bioconjugation, this compound facilitates the attachment of biomolecules to surfaces or other molecules, which is essential for:
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Creating targeted drug delivery systems
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Developing diagnostic agents
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Producing functionalized materials for biotechnology
Neuroscience Research
The compound has applications in neuroscience research, particularly in studies related to:
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Neurotransmitter systems
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Development of neuroactive compounds
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Investigation of neurological disorders
Mechanism of Action
The mechanism of action of (1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid primarily involves its role as a protected amino acid derivative in various chemical and biological contexts. The bicyclic structure enhances its binding affinity and specificity for target molecules, making it suitable for further chemical modifications.
When incorporated into peptides or other biological molecules, the compound's rigid conformation can:
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Lock the molecule into specific three-dimensional arrangements
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Present functional groups in precise spatial orientations
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Enhance interactions with biological targets such as enzymes or receptors
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Modify the pharmacokinetic properties of the resulting compounds
Comparative Analysis with Similar Compounds
(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid belongs to a family of conformationally restricted amino acids that include several structurally related compounds. Understanding the similarities and differences between these compounds provides insight into structure-activity relationships.
| Compound | CAS Number | Molecular Formula | Key Structural Differences | Similarity Score |
|---|---|---|---|---|
| (1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid | 917098-99-8 | C23H23NO4 | Reference compound | - |
| 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid | 917098-99-8 | C23H23NO4 | Same compound, different naming convention | 0.99 |
| (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid | 359586-69-9 | C21H21NO4 | Cyclopentane vs. bicyclo[2.2.1]heptane core | 1.00 |
| (1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid | 220497-66-5 | C21H21NO4 | Different stereochemistry, cyclopentane core | - |
The structural variations among these compounds can significantly impact their biological activity and application potential .
Future Research Directions
The unique structural features of (1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid present several promising avenues for future research:
Medicinal Chemistry Applications
Future research may focus on incorporating this compound into:
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Novel peptide-based therapeutics
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Peptidomimetics with enhanced pharmacological properties
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Targeted drug delivery systems
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Enzyme inhibitors with improved specificity
Material Science Innovations
The compound's properties make it suitable for creating functional materials such as:
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Specialized polymers
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Advanced sensor technologies
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Biomaterials with specific interaction capabilities
Bioorthogonal Chemistry
Exploration of this compound in bioorthogonal chemistry could lead to new methodologies for:
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In vivo labeling of biomolecules
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Targeted imaging agents
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Site-specific modifications of proteins
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Novel bioconjugation strategies
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